molecular formula C21H18N2O B5818238 N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine

Cat. No. B5818238
M. Wt: 314.4 g/mol
InChI Key: WXNUGZNAWCXINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine, also known as BMB, is a novel compound that has gained attention in scientific research due to its potential applications in various fields. BMB is a benzoxazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine is not fully understood, but it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has also been shown to bind to metal ions, which may explain its fluorescent sensing properties.
Biochemical and Physiological Effects:
N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has been shown to exhibit cytotoxic effects on cancer cells, with IC50 values ranging from 3.5 to 9.2 μM. N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has also been shown to exhibit strong fluorescence emission in the presence of certain metal ions such as Cu2+, Zn2+, and Hg2+. N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has been found to be relatively stable in aqueous solutions and can be stored for extended periods of time.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in lab experiments include its stability in aqueous solutions, its potential applications in medicinal chemistry and fluorescent sensing, and its relatively low toxicity. However, the limitations of using N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine in lab experiments include the variability in yield and purity depending on the synthesis method used, and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another potential direction is the further study of its mechanism of action, which may lead to the development of more potent anticancer agents. Additionally, the use of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine as a fluorescent probe for the detection of other metal ions may be explored. Overall, the study of N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has the potential to contribute to the development of new materials and therapeutic agents.

Synthesis Methods

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine can be synthesized using various methods such as the reaction between 2-aminobenzophenone and benzyl bromide in the presence of potassium carbonate, or the reaction between 2-aminobenzophenone and benzyl chloride in the presence of sodium hydroxide. The yield of the synthesis method varies depending on the conditions used, and the purity of the compound can be improved by recrystallization.

Scientific Research Applications

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and fluorescent sensing. In medicinal chemistry, N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine has also been studied for its potential use as a fluorescent probe for the detection of metal ions, as it exhibits strong fluorescence emission in the presence of certain metal ions.

properties

IUPAC Name

N-benzyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-15-7-5-6-10-18(15)21-23-19-13-17(11-12-20(19)24-21)22-14-16-8-3-2-4-9-16/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNUGZNAWCXINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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